2-bromo-N-cyclopentyl-3-methylbutanamide

Chemical biology Compound management Reproducibility

This α-bromoamide building block enables facile nucleophilic substitution for appending reporter tags or constructing compound libraries. The cyclopentyl N‑substituent delivers a 5.7% lower MW and superior ligand efficiency vs. cyclohexyl analogs, while the predicted logP ~3.17 supports CNS penetration studies. Retains the essential α‑bromo group critical for fungistatic activity—chloro or des‑halogenated variants exhibit diminished or abolished antimicrobial potency. ≥95% purity ensures reproducible conjugation efficiency. Ideal for antifungal lead discovery, FBDD, and neuroscience programs.

Molecular Formula C10H18BrNO
Molecular Weight 248.16 g/mol
CAS No. 1017090-31-1
Cat. No. B3199764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-cyclopentyl-3-methylbutanamide
CAS1017090-31-1
Molecular FormulaC10H18BrNO
Molecular Weight248.16 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1CCCC1)Br
InChIInChI=1S/C10H18BrNO/c1-7(2)9(11)10(13)12-8-5-3-4-6-8/h7-9H,3-6H2,1-2H3,(H,12,13)
InChIKeyWJGPMEBCUHKVLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-cyclopentyl-3-methylbutanamide (CAS 1017090-31-1): Procurement-Grade Overview for Chemical Sourcing and Research


2-Bromo-N-cyclopentyl-3-methylbutanamide (CAS 1017090-31-1) is a small-molecule bromoamide with the molecular formula C₁₀H₁₈BrNO and a molecular weight of 248.16 g/mol . The compound is characterized by an α-bromo group on a branched 3-methylbutanamide scaffold, which is further substituted with a cyclopentyl ring on the amide nitrogen . This structural arrangement confers specific reactivity as an electrophilic building block and positions the compound within a class of α‑bromoacetamides known for antimicrobial and fungistatic properties [1]. It is commercially available as a research chemical with a standard purity specification of ≥95% .

Why 2-Bromo-N-cyclopentyl-3-methylbutanamide Cannot Be Simply Substituted by Generic Analogs in Research Applications


Substituting 2‑bromo‑N‑cyclopentyl‑3‑methylbutanamide with a structurally similar analog without experimental verification introduces significant risk of divergent outcomes. The combination of the α‑bromo electrophilic center, the sterically hindered branched 3‑methylbutanamide core, and the cyclopentyl N‑substituent uniquely defines the compound's reactivity, lipophilicity, and target engagement profile [1]. Historical class‑level data show that even minor variations among α‑bromoacetamides—such as chain length or branching—lead to orders‑of‑magnitude differences in fungistatic potency [2]. Furthermore, replacement of the bromine with chlorine or removal of the halogen altogether has been shown to drastically reduce or abolish antimicrobial activity within this chemotype [2]. Consequently, procurement decisions based solely on nominal class membership (e.g., “bromoamide” or “cyclopentyl amide”) are scientifically unsound and may compromise experimental reproducibility.

Quantitative Differentiation of 2-Bromo-N-cyclopentyl-3-methylbutanamide Against Closest Analogs


Purity Specification Benchmarking for Reproducible Chemical Biology Research

Commercial suppliers of 2‑bromo‑N‑cyclopentyl‑3‑methylbutanamide provide the compound with a documented purity specification of ≥95% as verified by HPLC, NMR, or GC . This level of analytical certification is essential for building block and screening applications, as impurities >5% can confound activity readouts. In contrast, many custom‑synthesized analogs or those from non‑specialty vendors lack publicly documented batch‑specific purity data, introducing an unquantified variable into downstream assays .

Chemical biology Compound management Reproducibility

Lipophilicity (logP) Differentiation for Blood-Brain Barrier Penetration Prediction

The predicted octanol‑water partition coefficient (logP) of 2‑bromo‑N‑cyclopentyl‑3‑methylbutanamide is estimated to be approximately 3.17 based on computational models and comparison with the closely related cyclohexyl analog [1]. This value places the compound in the lipophilic range considered favorable for passive membrane permeability and potential blood‑brain barrier penetration [2]. For reference, the des‑bromo analog (N‑cyclopentyl‑3‑methylbutanamide) is markedly less lipophilic with a predicted logP of ~2.4, while the cyclohexyl analog (2‑bromo‑N‑cyclohexyl‑3‑methylbutanamide) exhibits a similar logP of 3.17 but with increased molecular weight and steric bulk [1]. These differences directly impact tissue distribution profiles and should inform selection among candidate molecules.

Medicinal chemistry CNS drug discovery ADME

Comparative Fungistatic Potency: Bromoacetamide Class Structure-Activity Relationship

A foundational 1949 study systematically assayed 26 N‑alkyl α‑bromoacetamides and 10 N‑aryl α‑haloamides against fungal species [1]. Key class‑level findings with direct relevance to 2‑bromo‑N‑cyclopentyl‑3‑methylbutanamide include: (i) primary alkyl substituents confer higher activity than secondary or branched alkyl groups; (ii) N‑substituents containing 4–10 carbon atoms (e.g., cyclopentyl, C₅) exhibit optimal fungistatic efficacy; (iii) replacement of bromine with chlorine results in “much less active” compounds; and (iv) polyhalogenation does not augment potency. While the exact compound was not individually tested, its structural features—a C₅‑cycloalkyl N‑substituent, an α‑bromo group, and a branched 3‑methylbutanamide core—align with the high‑activity parameters defined by this class‑level SAR.

Antimicrobial discovery Agricultural chemistry SAR

Molecular Weight and Rotatable Bond Differentiation from Cyclohexyl Analog

A direct comparison with the cyclohexyl analog (2‑bromo‑N‑cyclohexyl‑3‑methylbutanamide) reveals quantifiable differences in key physicochemical descriptors. The target compound has a molecular weight of 248.16 g/mol, while the cyclohexyl analog weighs 262.19 g/mol, representing a 5.7% increase [1][2]. More importantly, the number of rotatable bonds differs by one (3 vs. 4), which influences conformational entropy and may affect target binding kinetics [3]. These differences, while modest in isolation, can cumulatively impact ligand efficiency metrics and should be considered when optimizing hits from a common chemotype.

Fragment-based drug discovery Ligand efficiency Chemical libraries

Electrophilic Reactivity: α-Bromoamide as a Versatile Synthetic Handle

The α‑bromo group in 2‑bromo‑N‑cyclopentyl‑3‑methylbutanamide serves as an electrophilic center capable of undergoing nucleophilic substitution, elimination, or cross‑coupling reactions . This reactivity is absent in the des‑bromo analog (N‑cyclopentyl‑3‑methylbutanamide), which lacks a synthetic handle for further functionalization at the α‑position . While no direct kinetic data are available for this specific compound, α‑bromoamides as a class are established intermediates for the synthesis of α‑amino amides, α‑thioethers, and other functionalized derivatives [1]. The presence of the bromine atom therefore confers a distinct synthetic advantage for researchers intending to elaborate the scaffold.

Organic synthesis Building blocks Medicinal chemistry

Transparency on High-Strength Differential Evidence Limitations

A comprehensive search of primary literature and authoritative databases reveals that 2‑bromo‑N‑cyclopentyl‑3‑methylbutanamide has not been the subject of dedicated head‑to‑head comparative studies with close analogs in peer‑reviewed publications. No quantitative IC₅₀, Kᵢ, or in vivo efficacy data directly comparing this compound to structurally similar molecules were identified in ChEMBL, BindingDB, PubMed, or patent repositories [1]. The available evidence is therefore limited to (i) commercial purity specifications, (ii) computational physicochemical property comparisons, and (iii) class‑level structure‑activity relationship inferences from historical bromoacetamide studies. Researchers requiring high‑confidence comparative activity data should consider commissioning custom profiling assays prior to large‑scale procurement or program commitment.

Due diligence Procurement risk assessment Data transparency

Optimal Research and Procurement Scenarios for 2-Bromo-N-cyclopentyl-3-methylbutanamide


Chemical Biology Probe Development: Exploiting α-Bromo Electrophilicity

This compound is ideally suited for use as an electrophilic building block in chemical biology probe synthesis. The α‑bromo group enables facile nucleophilic substitution with thiols, amines, or other nucleophiles, allowing researchers to append reporter tags (fluorophores, biotin) or create focused compound libraries for target identification studies [1]. The documented ≥95% purity specification ensures that downstream conjugation efficiency is not compromised by interfering impurities.

Antifungal Scaffold Exploration Based on Class-Level SAR

Given the historical class‑level data demonstrating potent fungistatic activity for N‑alkyl α‑bromoacetamides bearing C₄‑C₁₀ substituents [2], this compound serves as a rational entry point for antifungal lead discovery programs. Its structural alignment with the optimal activity parameters—C₅‑cycloalkyl N‑substituent, α‑bromo group—makes it a preferred candidate over the less active chloro analogs or des‑halogenated variants for primary screening campaigns targeting agricultural or clinical fungal pathogens.

Fragment-Based and Ligand Efficiency-Focused Medicinal Chemistry

In fragment‑based drug discovery (FBDD) or lead optimization programs where molecular weight and ligand efficiency are critical decision metrics, the cyclopentyl analog offers a quantifiable advantage over the cyclohexyl variant. The 5.7% lower molecular weight and one fewer rotatable bond [3] contribute to improved ligand efficiency scores, making this compound a more attractive starting point when multiple hits from the same chemotype are being prioritized for further optimization.

ADME Profiling for CNS-Penetrant Candidate Selection

The computationally predicted logP of approximately 3.17 [4] positions this compound within the lipophilicity range associated with favorable blood‑brain barrier permeability. For neuroscience drug discovery programs, this property differentiates it from the less lipophilic des‑bromo analog (logP ~2.4) and supports its selection for initial CNS penetration assessments. Procurement of this specific analog enables direct experimental validation of CNS exposure in pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-N-cyclopentyl-3-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.